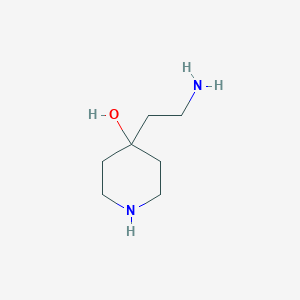
3-(Diethylamino)phenylboronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a diethylamino group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)phenylboronic acid typically involves the reaction of 3-bromoaniline with diethylamine to form 3-(diethylamino)aniline. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods
Industrial production of 3-(Diethylamino)phenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Diethylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学研究应用
3-(Diethylamino)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is explored for its potential in biological labeling and sensing applications due to its ability to interact with diols and other biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 3-(Diethylamino)phenylboronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The diethylamino group can enhance the compound’s reactivity and selectivity in these reactions.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the diethylamino group, making it less reactive in certain contexts.
3-(N,N-Dimethylamino)phenylboronic acid: Similar structure but with dimethylamino instead of diethylamino, affecting its reactivity and applications.
4-(Dimethylamino)phenylboronic acid: Positional isomer with different electronic and steric properties.
Uniqueness
3-(Diethylamino)phenylboronic acid is unique due to the presence of the diethylamino group, which can influence its reactivity, selectivity, and potential applications in various fields. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H16BNO2 |
|---|---|
分子量 |
193.05 g/mol |
IUPAC 名称 |
[3-(diethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-3-12(4-2)10-7-5-6-9(8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 |
InChI 键 |
SKNCEZKZEPMSMK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)N(CC)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)


